molecular formula C43H85N2O9P B12085904 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)

Cat. No.: B12085904
M. Wt: 805.1 g/mol
InChI Key: IVLBQYFFAUWDCA-UHFFFAOYSA-N
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Description

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) is a synthetic phospholipid derivative It is a modified form of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, where the ethanolamine head group is substituted with a hexanoylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) typically involves the following steps:

    Starting Material: The synthesis begins with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine.

    Substitution Reaction: The ethanolamine group is substituted with hexanoylamine through a nucleophilic substitution reaction. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure high yield and purity.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Optimization: Reaction conditions are optimized for maximum efficiency and yield.

    Purification and Quality Control: The product undergoes rigorous purification and quality control processes to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The hexanoylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phospholipid derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) has several scientific research applications:

    Chemistry: It is used as a model compound in studies of lipid chemistry and membrane biophysics.

    Biology: The compound is employed in the study of cell membranes and lipid-protein interactions.

    Industry: The compound is used in the formulation of various industrial products, including cosmetics and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It can also interact with membrane proteins, influencing their function and activity. The hexanoylamine group may provide additional functional properties, such as enhanced binding affinity or specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: The parent compound without the hexanoylamine modification.

    1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: A similar phospholipid with oleoyl chains instead of palmitoyl chains.

    1,2-Distearoyl-sn-glycero-3-phosphoethanolamine: A similar compound with stearoyl chains.

Uniqueness

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) is unique due to the presence of the hexanoylamine group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s interaction with specific molecular targets and improve its functional versatility in various applications.

Properties

Molecular Formula

C43H85N2O9P

Molecular Weight

805.1 g/mol

IUPAC Name

2-(6-azaniumylhexanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate

InChI

InChI=1S/C43H85N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33-42(47)51-38-40(39-53-55(49,50)52-37-36-45-41(46)32-28-27-31-35-44)54-43(48)34-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39,44H2,1-2H3,(H,45,46)(H,49,50)

InChI Key

IVLBQYFFAUWDCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCC[NH3+])OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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